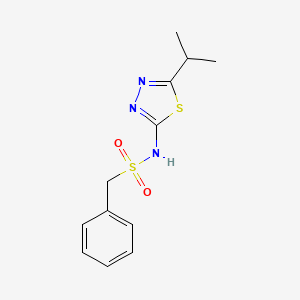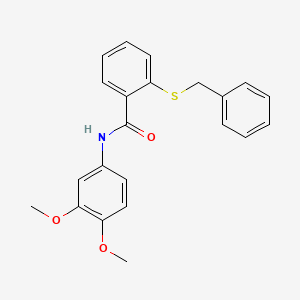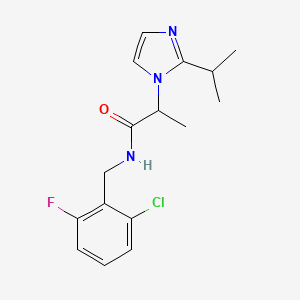
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, often involves cyclization reactions starting from thiosemicarbazides or hydrazinecarbothioamides. For example, the synthesis of 1,3,4-thiadiazole derivatives can be achieved through the reaction of hydrazinecarbothioamides with different reagents under specific conditions to promote ring closure and the formation of the thiadiazole core. The introduction of various functional groups, such as sulfonamide groups, can be accomplished through subsequent synthetic steps, including nucleophilic substitution reactions (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including this compound, is characterized by the presence of a thiadiazole ring, which significantly influences the compound's chemical properties and reactivity. X-ray crystallography studies have shown that thiadiazole rings can participate in various non-covalent interactions, such as hydrogen bonding, which can affect the compound's overall molecular conformation and stability (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives, including this compound, can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of reactive functional groups. The sulfonamide group, in particular, can participate in reactions with nucleophiles, leading to the formation of new derivatives with potential biological activities. The chemical reactivity of these compounds is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the thiadiazole ring (Temperini et al., 2008).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular structure. The presence of functional groups, such as sulfonamide, can affect the compound's polarity and, consequently, its solubility in various solvents. The crystal packing and intermolecular interactions within the solid state can be studied using techniques such as X-ray crystallography, providing insights into the compound's stability and potential applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule and the electronic effects exerted by the thiadiazole ring. The interaction of thiadiazole derivatives with metal ions, for example, can be explored to understand their potential as ligands in coordination chemistry. Studies on the complexation behavior of similar compounds can provide valuable information on their binding affinity and specificity towards different metal ions (Matczak-Jon et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-9(2)11-13-14-12(18-11)15-19(16,17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANRQRHLUMWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)


![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)
![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)
![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)

![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
